1-(Chloromethyl)-5,6-dinitro-1h-indazole 1-(Chloromethyl)-5,6-dinitro-1h-indazole
Brand Name: Vulcanchem
CAS No.: 41852-21-5
VCID: VC18758049
InChI: InChI=1S/C8H5ClN4O4/c9-4-11-6-2-8(13(16)17)7(12(14)15)1-5(6)3-10-11/h1-3H,4H2
SMILES:
Molecular Formula: C8H5ClN4O4
Molecular Weight: 256.60 g/mol

1-(Chloromethyl)-5,6-dinitro-1h-indazole

CAS No.: 41852-21-5

Cat. No.: VC18758049

Molecular Formula: C8H5ClN4O4

Molecular Weight: 256.60 g/mol

* For research use only. Not for human or veterinary use.

1-(Chloromethyl)-5,6-dinitro-1h-indazole - 41852-21-5

Specification

CAS No. 41852-21-5
Molecular Formula C8H5ClN4O4
Molecular Weight 256.60 g/mol
IUPAC Name 1-(chloromethyl)-5,6-dinitroindazole
Standard InChI InChI=1S/C8H5ClN4O4/c9-4-11-6-2-8(13(16)17)7(12(14)15)1-5(6)3-10-11/h1-3H,4H2
Standard InChI Key AMDUWPBDNNEJSW-UHFFFAOYSA-N
Canonical SMILES C1=C2C=NN(C2=CC(=C1[N+](=O)[O-])[N+](=O)[O-])CCl

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

1-(Chloromethyl)-5,6-dinitro-1H-indazole belongs to the indazole class of heterocycles, characterized by a fused benzene and pyrazole ring system. The substitution pattern—chloromethyl at the 1-position and nitro groups at the 5- and 6-positions—imparts distinct electronic and steric properties. The IUPAC name, 1-(chloromethyl)-5,6-dinitroindazole, reflects this arrangement unambiguously.

Table 1: Fundamental Molecular Properties

PropertyValue
CAS No.41852-21-5
Molecular FormulaC8H5ClN4O4\text{C}_8\text{H}_5\text{ClN}_4\text{O}_4
Molecular Weight256.60 g/mol
Canonical SMILESC1=C2C=NN(C2=CC(=C1N+[O-])N+[O-])CCl
InChI KeyAMDUWPBDNNEJSW-UHFFFAOYSA-N

The chloromethyl group (CH2Cl-\text{CH}_2\text{Cl}) introduces a reactive site for further functionalization, while the electron-withdrawing nitro groups (NO2-\text{NO}_2) at the 5- and 6-positions enhance the compound’s potential as an energetic material or intermediate in electrophilic substitution reactions.

Spectroscopic and Computational Insights

Although experimental spectroscopic data for this specific compound are scarce, computational models and studies on analogous nitroindazoles provide predictive insights. For example, nuclear magnetic resonance (NMR) studies of 5-nitroindazole derivatives reveal deshielding effects on adjacent protons due to nitro group electronegativity, a phenomenon likely applicable to 1-(chloromethyl)-5,6-dinitro-1H-indazole . Density functional theory (DFT) calculations on similar systems suggest that the 1H-tautomer is energetically favored over the 2H-tautomer by approximately 15–20 kJ/mol, stabilizing the chloromethyl-substituted form .

Synthetic Pathways and Reactivity

Mechanistic Considerations

The reactivity of the chloromethyl group enables nucleophilic substitution, making the compound a candidate for further derivatization. For instance, reaction with amines could yield aminomethyl derivatives, while hydrolysis might produce hydroxymethyl analogs. The nitro groups, meanwhile, may participate in reduction reactions to form amines or undergo cyclization under thermal conditions to generate fused heterocycles.

Table 2: Comparative Reactivity of Nitroindazole Derivatives

CompoundReactivity ProfileKey Observations
5-Nitro-1H-indazoleElectrophilic substitution at C7Nitro group directs incoming electrophiles to adjacent positions .
6-Nitro-1H-indazoleTautomerism-dependent reactivity1H-tautomer favors functionalization at N1 .
1-(Chloromethyl)-5,6-dinitro-1H-indazoleDual functionality for SN2 and electrophilic reactionsSynergistic effects between chloromethyl and nitro groups.

Research Gaps and Future Directions

Unexplored Reactivity

The compound’s behavior under catalytic hydrogenation, photolysis, or high-pressure conditions remains unstudied. Computational modeling could predict reaction pathways, while experimental studies might reveal novel cycloaddition or rearrangement products.

Biological Screening

Despite its pharmaceutical potential, no antimicrobial or anticancer assays have been reported. High-throughput screening against target enzymes (e.g., cytochrome P450) could identify lead compounds for optimization.

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